molecular formula C21H31N5O2 B2598376 N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine

Cat. No.: B2598376
M. Wt: 385.5 g/mol
InChI Key: AMAQJTHMSLYMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZT-12-037-01 is a potent and selective inhibitor of serine/threonine kinase 19 (STK19). It is an ATP-competitive inhibitor that effectively blocks oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth both in vitro and in vivo . The compound has shown high selectivity and affinity towards STK19, making it a valuable tool in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: ZT-12-037-01 is synthesized through a multi-step organic synthesis processThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of ZT-12-037-01 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: ZT-12-037-01 primarily undergoes phosphorylation inhibition reactions. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of STK19 and preventing the phosphorylation of downstream targets .

Common Reagents and Conditions:

    Reagents: Dimethyl sulfoxide (DMSO), ethanol, hydrochloric acid (HCl).

    Conditions: The compound is soluble in DMSO and ethanol but insoluble in water.

Major Products Formed: The primary product of ZT-12-037-01’s action is the inhibition of NRAS phosphorylation, leading to reduced melanocyte proliferation and tumor growth .

Properties

IUPAC Name

2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAQJTHMSLYMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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